![molecular formula C10H10Cl2O B14606537 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane CAS No. 59363-16-5](/img/structure/B14606537.png)
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,6-dichlorophenyl group via an ethyl chain. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane typically involves the reaction of 2,6-dichlorophenyl ethyl alcohol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is generally carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane undergoes several types of chemical reactions, including:
Ring-opening reactions: These can proceed via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
Substitution reactions: The oxirane ring can be substituted by different nucleophiles, resulting in the formation of new compounds.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts can be used to facilitate ring-opening reactions.
Oxidizing agents: Peracids and hydrogen peroxide are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile can yield a β-amino alcohol, while oxidation can produce a diol.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of epoxides on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of new products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: This compound shares the 2,6-dichlorophenyl group but differs in its functional groups and overall structure.
Miconazole: Another compound with a dichlorophenyl group, used primarily as an antifungal agent.
Uniqueness
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is unique due to its oxirane ring, which imparts specific reactivity and chemical properties not found in similar compounds. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
59363-16-5 |
|---|---|
Molekularformel |
C10H10Cl2O |
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-[2-(2,6-dichlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-3-10(12)8(9)5-4-7-6-13-7/h1-3,7H,4-6H2 |
InChI-Schlüssel |
YCJLQNDSGIFITN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


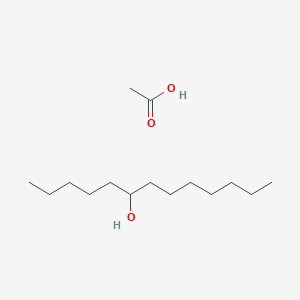
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)


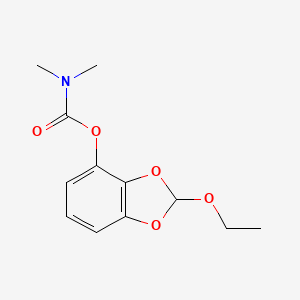
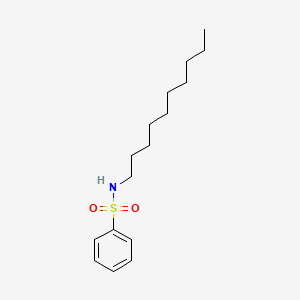
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)

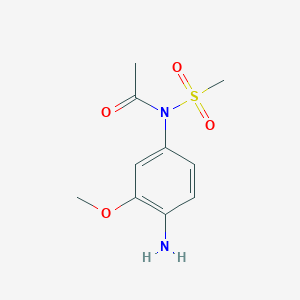

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
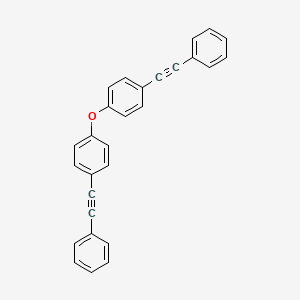
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

